molecular formula C8H11ClN2 B1586779 3-methylbenzenecarboximidamide Hydrochloride CAS No. 20680-59-5

3-methylbenzenecarboximidamide Hydrochloride

Cat. No.: B1586779
CAS No.: 20680-59-5
M. Wt: 170.64 g/mol
InChI Key: QEAXZIMXYPAZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzenecarboximidamide Hydrochloride: is an organic compound with the molecular formula C8H11ClN2This compound is typically found as an off-white solid and is used in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzenecarboximidamide Hydrochloride involves a multi-step reaction process:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzenecarboximidamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed:

Scientific Research Applications

3-Methylbenzenecarboximidamide Hydrochloride is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylbenzenecarboximidamide Hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • Benzamidine Hydrochloride
  • 4-Methylbenzenecarboximidamide Hydrochloride
  • 2-Methylbenzenecarboximidamide Hydrochloride

Comparison:

Biological Activity

3-Methylbenzenecarboximidamide hydrochloride, also known by its chemical formula C8_8H11_{11}ClN2_2, is a compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methyl group attached to the benzene ring, influencing its lipophilicity and biological interactions. The compound exists primarily in its hydrochloride form, which enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The imidamide functional group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially modulating their activity. This interaction may lead to:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor or modulator, which could have implications in various metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. A comparative study with similar compounds showed that derivatives containing imidamide groups often demonstrate efficacy against various bacteria and fungi. The following table summarizes findings related to the antimicrobial activity of related compounds:

Compound NameAntimicrobial ActivityNotes
3-Methylbenzenecarboximidamide HClModerateSpecific strains tested are yet to be detailed
4-Phenoxybenzene-1-carboximidamide HClHighEffective against multiple bacterial strains
2-(4-Methoxyphenyl)benzenecarboximidamideLowLimited efficacy observed

Anticancer Potential

The anticancer activity of this compound is also under investigation. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are needed to clarify the specific pathways involved.

Case Studies and Research Findings

  • Case Study on Enzyme Modulation : A study explored the effects of this compound on specific enzyme systems involved in metabolic disorders. Results indicated a significant reduction in enzyme activity at higher concentrations, suggesting potential therapeutic applications in metabolic regulation.
  • Antimicrobial Efficacy Assessment : In vitro tests were conducted against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited varying degrees of inhibition, highlighting its potential as a lead compound for developing new antimicrobial agents.

Safety and Toxicity

Toxicological assessments have indicated that this compound demonstrates low toxicity levels in mammalian models at therapeutic doses. However, comprehensive safety evaluations are essential before clinical applications can be considered.

Properties

IUPAC Name

3-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-6-3-2-4-7(5-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAXZIMXYPAZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384179
Record name 3-methylbenzenecarboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20680-59-5
Record name 3-methylbenzenecarboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbenzene-1-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methylbenzenecarboximidamide Hydrochloride
Reactant of Route 2
Reactant of Route 2
3-methylbenzenecarboximidamide Hydrochloride
Reactant of Route 3
Reactant of Route 3
3-methylbenzenecarboximidamide Hydrochloride
Reactant of Route 4
Reactant of Route 4
3-methylbenzenecarboximidamide Hydrochloride
Reactant of Route 5
Reactant of Route 5
3-methylbenzenecarboximidamide Hydrochloride
Reactant of Route 6
3-methylbenzenecarboximidamide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.